2,3-Dichloro-N-(2-ethoxybenzyl)aniline

Vue d'ensemble

Description

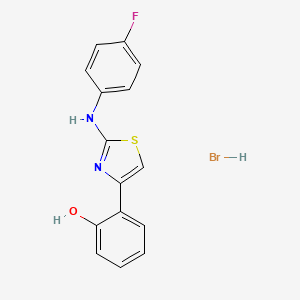

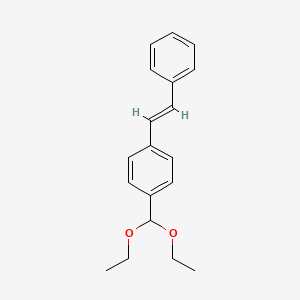

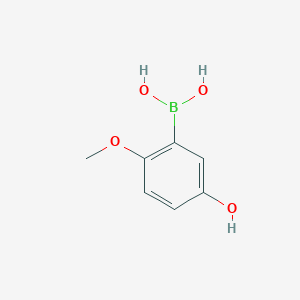

2,3-Dichloro-N-(2-ethoxybenzyl)aniline is a chemical compound with the molecular formula C15H15Cl2NO and a molecular weight of 296.2 . It is used for proteomics research . The CAS Number of this compound is 1036584-97-0 .

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-N-(2-ethoxybenzyl)aniline can be represented by the SMILES notation: CCOC1=CC=CC=C1CNC2=C(C(=CC=C2)Cl)Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Applications De Recherche Scientifique

Fluorescent Polymeric Films

Research by Buruianǎ et al. (2005) focused on the synthesis of polyurethane cationomers with anil groups to obtain polymeric films with fluorescent properties. They explored the photochromic mechanism of salicylideneanil units, demonstrating the excited state intramolecular proton-transfer process (ESIPT), which is relevant for developing materials with specific optical properties. This study indicates the potential use of similar compounds in creating materials with desired fluorescent characteristics for various applications, including sensors and optoelectronic devices (Buruianǎ et al., 2005).

Antimicrobial Activity

Habib et al. (2013) synthesized novel quinazolinone derivatives to evaluate their antimicrobial activity. While the study does not directly involve 2,3-Dichloro-N-(2-ethoxybenzyl)aniline, it highlights the broader research interest in exploring the antimicrobial potential of aniline derivatives. This suggests that compounds with a similar structure could be investigated for their antimicrobial properties, contributing to the development of new antimicrobial agents (Habib et al., 2013).

Organic Synthesis and Material Science

The work by Zhu et al. (2015) on direct amidation of aniline derivatives with 1,1-dichloro-2-nitroethene in water presents a green methodology for N-nitroacetylation of anilines. This study underscores the interest in developing environmentally friendly synthetic routes for aniline derivatives, which could be applicable to compounds like 2,3-Dichloro-N-(2-ethoxybenzyl)aniline. The research demonstrates the compound's potential role in organic synthesis, particularly in the formation of novel compounds through sustainable processes (Zhu et al., 2015).

Crystal Engineering and Supramolecular Chemistry

Zaman et al. (2001) explored crystal engineering using anilic acids and dipyridyl compounds, revealing insights into supramolecular synthons and hydrogen bonding patterns. While the focus is not on 2,3-Dichloro-N-(2-ethoxybenzyl)aniline specifically, the study reflects the broader application of aniline derivatives in understanding and designing crystal structures for materials with specific properties. This research area could offer opportunities for utilizing similar compounds in designing new materials with tailored properties for electronics, catalysis, or drug delivery systems (Zaman et al., 2001).

Safety And Hazards

2,3-Dichloro-N-(2-ethoxybenzyl)aniline is classified as an irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation . It is also very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

2,3-dichloro-N-[(2-ethoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO/c1-2-19-14-9-4-3-6-11(14)10-18-13-8-5-7-12(16)15(13)17/h3-9,18H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPKSZSGCFOYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-N-(2-ethoxybenzyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)

![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)